molecular formula C8H4F3NOS B592020 6-(Trifluoromethoxy)benzo[d]thiazole CAS No. 876500-72-0

6-(Trifluoromethoxy)benzo[d]thiazole

Cat. No.: B592020
CAS No.: 876500-72-0
M. Wt: 219.181
InChI Key: DHITZHCZUWQDBD-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)benzo[d]thiazole is a chemical compound with the molecular formula C8H4F3NOS. It is characterized by the presence of a trifluoromethoxy group attached to a benzothiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-mercaptoaniline with trifluoromethoxy-substituted benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)benzo[d]thiazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHITZHCZUWQDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696671
Record name 6-(Trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876500-72-0
Record name 6-(Trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes 6-(trifluoromethoxy)benzo[d]thiazole a promising scaffold for developing new anti-infective agents?

A1: this compound derivatives have shown promising anti-infective activity, specifically against bacteria. [] This scaffold provides a good starting point for developing new anti-infective agents due to the presence of the trifluoromethoxy group and the benzo[d]thiazole core. These structural features can contribute to enhanced pharmacological properties, such as improved metabolic stability and target affinity. Further research exploring modifications to this scaffold can potentially lead to the development of novel and effective anti-infective drugs.

Q2: How has the "click chemistry" approach been employed in the study of this compound derivatives?

A2: Researchers have utilized the alkyne-azide click reaction with 2-propargylamino-6-(trifluoromethoxy)benzo[d]thiazoles to efficiently synthesize a library of compounds. [] This strategy allows for the rapid and modular introduction of diverse pharmacologically active fragments onto the core scaffold. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships and identifying promising lead compounds for further development.

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